molecular formula C25H22N2S B2496651 1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide CAS No. 338412-80-9

1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide

Cat. No.: B2496651
CAS No.: 338412-80-9
M. Wt: 382.53
InChI Key: ZFFMVHWUOLXPPV-UHFFFAOYSA-N
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Description

1-Allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Biochemical Analysis

Biochemical Properties

1-Allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antioxidant activity, which is essential in protecting cells from oxidative stress. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and thereby reducing the levels of reactive oxygen species in cells . Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their function and influencing cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate the Nrf2 pathway, leading to the upregulation of antioxidant genes and enhancing the cell’s defense mechanisms against oxidative stress . Furthermore, this compound has been shown to inhibit the NF-κB pathway, reducing inflammation and promoting cell survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in oxidative stress and inflammation.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This compound is relatively stable under physiological conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as increased expression of antioxidant enzymes and enhanced resistance to oxidative stress.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can induce toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics . This compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. For instance, it has been shown to increase the levels of glutathione, a critical antioxidant in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, facilitating its accumulation in specific tissues . Additionally, it can bind to plasma proteins, influencing its distribution and bioavailability in the body.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its localization, as it can interact with different biomolecules in these compartments. For example, in the mitochondria, this compound can enhance the activity of antioxidant enzymes, protecting the cells from mitochondrial oxidative stress.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide typically involves multi-step organic reactions. One common method is the condensation reaction of benzil, an aldehyde, and ammonium acetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imidazole, which is then functionalized with allyl and benzyl sulfide groups.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, controlled temperature settings, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The allyl and benzyl groups can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Nucleophiles like halides or amines.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with modified allyl or benzyl groups.

Scientific Research Applications

1-Allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

    4,5-Diphenyl-1H-imidazole: Lacks the allyl and benzyl sulfide groups, making it less functionalized.

    1-Allyl-4,5-diphenyl-1H-imidazole: Similar structure but without the benzyl sulfide group.

    1-Benzyl-4,5-diphenyl-1H-imidazole: Similar structure but without the allyl group.

Uniqueness: 1-Allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide is unique due to the presence of both allyl and benzyl sulfide groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-benzylsulfanyl-4,5-diphenyl-1-prop-2-enylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2S/c1-2-18-27-24(22-16-10-5-11-17-22)23(21-14-8-4-9-15-21)26-25(27)28-19-20-12-6-3-7-13-20/h2-17H,1,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFMVHWUOLXPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=C(N=C1SCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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